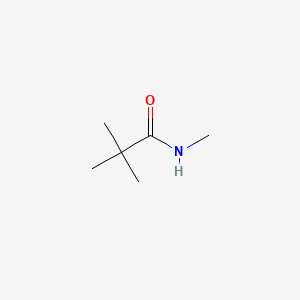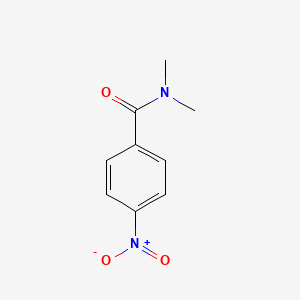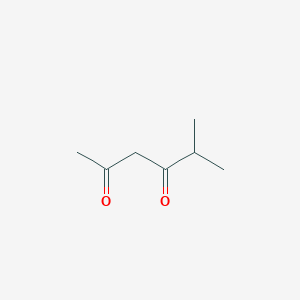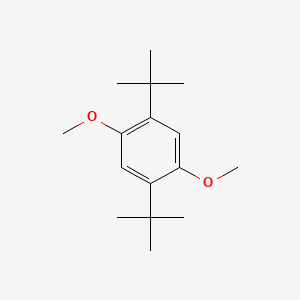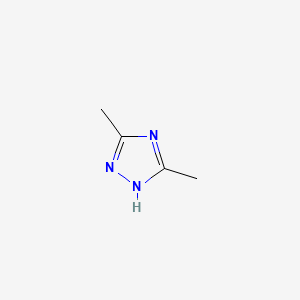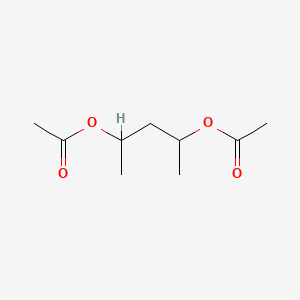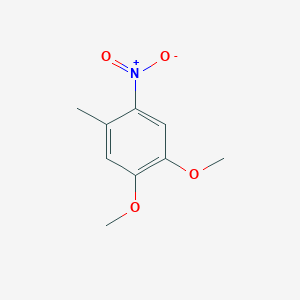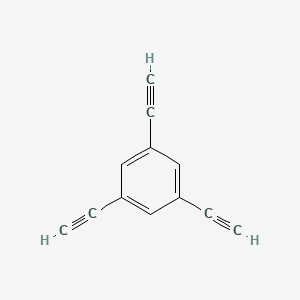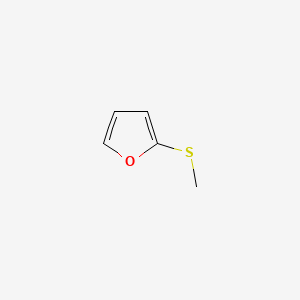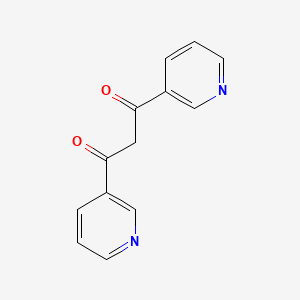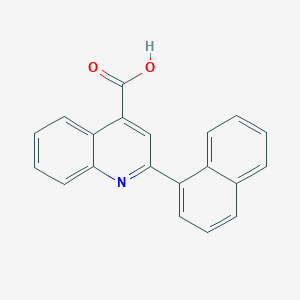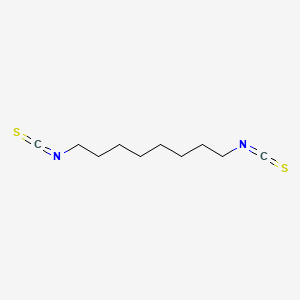
1,8-Octane diisothiocyanate
Descripción general
Descripción
1,8-Octane diisothiocyanate is an organic compound with the molecular formula C10H16N2S2. It consists of an eight-carbon chain (octane) with an isothiocyanate group (-N=C=S) attached to each terminal carbon. This compound is known for its utility in various chemical reactions and research applications due to its unique structure and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,8-Octane diisothiocyanate can be synthesized through a multi-step reaction starting from 1,8-diaminooctane. The synthesis involves the following steps :
Step 1: React 1,8-diaminooctane with an aqueous solution of sodium hydroxide at a temperature of 35-40°C for 3 hours.
Step 2: After the initial reaction, the mixture is treated with hydrochloric acid and chloroform at ambient temperature for 0.25 hours.
These conditions facilitate the formation of this compound with high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure consistent quality and yield. The production is typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
1,8-Octane diisothiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate groups can participate in nucleophilic substitution reactions, where nucleophiles replace the -N=C=S groups.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Polymerization Reactions: It can be used as a monomer in the synthesis of polymers with specific properties.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Solvents: Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Catalysts: In some cases, catalysts like organotin compounds are used to enhance the reaction rate and selectivity
Major Products
Thiourea Derivatives: Formed through addition reactions with amines.
Polymeric Materials: Synthesized through polymerization reactions, resulting in materials with unique mechanical and chemical properties.
Aplicaciones Científicas De Investigación
1,8-Octane diisothiocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules and the study of protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty polymers and coatings
Mecanismo De Acción
The mechanism of action of 1,8-Octane diisothiocyanate involves its reactivity with nucleophiles. The isothiocyanate groups (-N=C=S) are electrophilic and readily react with nucleophilic species such as amines, alcohols, and thiols. This reactivity allows the compound to form stable thiourea derivatives and other products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparación Con Compuestos Similares
1,8-Octane diisothiocyanate can be compared with other similar compounds, such as:
1,4-Butane diisothiocyanate: A shorter-chain analogue with similar reactivity but different physical properties.
Cyclohexyl isothiocyanate: A cyclic compound with distinct steric and electronic effects.
2-Bromoethyl isothiocyanate: Contains a bromine atom, leading to different reactivity and applications.
These compounds share the isothiocyanate functional group but differ in their carbon chain length, structure, and reactivity, making this compound unique in its applications and properties.
Propiedades
IUPAC Name |
1,8-diisothiocyanatooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S2/c13-9-11-7-5-3-1-2-4-6-8-12-10-14/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGANCPXXODGKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN=C=S)CCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70204856 | |
| Record name | 1,8-Octanediisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56312-14-2 | |
| Record name | 1,8-Octanediisothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056312142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Octanediisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 56312-14-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


